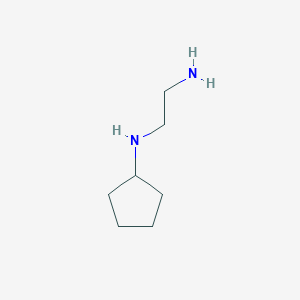

N-(2-Aminoethyl)cyclopentanamine

Overview

Description

N-(2-Aminoethyl)cyclopentanamine, also known as 2-(Aminomethyl)cyclopentanamine , is a chemical compound with the molecular weight of 114.19 . It is a colorless to yellow liquid and is used in laboratory chemicals .

Physical and Chemical Properties Analysis

This compound is a colorless to yellow liquid . It is stored at a temperature of +4C .Scientific Research Applications

Neurotoxicity and Neuroprotection

Cypermethrin-Induced Neurotoxicity

Research on cypermethrin, a pesticide, offers insights into neurotoxicity mechanisms that could be relevant to N-(2-Aminoethyl)cyclopentanamine. Cypermethrin crosses the blood-brain barrier, inducing oxidative stress and DNA damage in neuronal cells, affecting neurotransmitter levels and potentially leading to neurodegenerative conditions. These studies suggest a focus on the prevention and mitigation of neurotoxicity in environmental and occupational health contexts (Singh et al., 2012).

Drug Delivery Systems

Cyclodextrins in Drug Delivery

Cyclodextrins and their derivatives play a crucial role in enhancing the solubility, stability, and bioavailability of pharmaceutical compounds. Their ability to form inclusion complexes with various molecules could be applied to improve the delivery of compounds like this compound, making them more effective in therapeutic applications (Challa et al., 2005).

Modulation of Neurotransmitter Systems

N-acetylcysteine (NAC) in Psychiatry

Studies on NAC, an acetylated amino acid, reveal its potential in treating psychiatric disorders by modulating neurotransmitter pathways, suggesting a similar research avenue for this compound. NAC's mechanisms include modulating glutamatergic, neurotropic, and inflammatory pathways, offering a template for exploring how this compound might influence similar pathways to treat psychiatric conditions (Dean et al., 2011).

Anticancer Potential

Cyclophosphamide in Cancer Therapy

The application of cyclophosphamide, an alkylating agent, in cancer treatment provides a model for studying the potential anticancer effects of this compound. By understanding the mechanisms through which cyclophosphamide exerts its cytotoxic and immunosuppressive effects, researchers could explore whether this compound has similar or complementary anticancer properties (Ahmed & Hombal, 1984).

Properties

IUPAC Name |

N'-cyclopentylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c8-5-6-9-7-3-1-2-4-7/h7,9H,1-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGOLOVCXMHOLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3As,6aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid](/img/structure/B2889770.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide](/img/structure/B2889774.png)

![2-(4-{[(1-cyanocyclohexyl)carbamoyl]methyl}-1,4-diazepan-1-yl)-N,N-dimethylacetamide](/img/structure/B2889775.png)

![N-[1-(3-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2889777.png)

![(5Z)-5-[[2-(4-tert-butylphenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2889781.png)

![2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2889789.png)

![methyl 1-(2-ethoxy-2-oxoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2889790.png)

![2-bromo-6-methyl-N-{1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide](/img/structure/B2889793.png)